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Bevasiranib Clinical Trials: A Technical Support
Resource

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the challenges and limitations
observed during the clinical development of Bevasiranib, a small interfering RNA (SIRNA)
therapeutic investigated for the treatment of wet age-related macular degeneration (wet AMD).
The information is presented in a question-and-answer format to address specific issues and
provide clarity on the outcomes of the clinical trial program.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the Bevasiranib clinical trial
program?

The Phase 11l clinical trial program for Bevasiranib, most notably the COBALT study, was
terminated because it was unlikely to meet its primary endpoint.[1][2][3] An Independent Data
Monitoring Committee (IDMC) reviewed preliminary data and concluded that Bevasiranib,
when used as a maintenance therapy after initial treatment with Lucentis® (ranibizumab), was
not likely to demonstrate a significant improvement in visual acuity compared to Lucentis®
alone.[1][2]
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Q2: Was the termination of the Bevasiranib trials related to safety concerns?

No, the termination was not primarily due to safety issues. Reports indicate that there were no
systemic safety issues identified, and the local ocular safety profile was generally
unremarkable.[1][2] The decision was driven by a lack of efficacy in meeting the predefined
primary endpoint.

Q3: Was any clinical activity of Bevasiranib observed in the trials?

Preliminary data from the COBALT study suggested some level of clinical activity when
Bevasiranib was used adjunctively with Lucentis®.[1][2] One report on preliminary results from
the CARBON and COBALT studies mentioned that over 30% of patients receiving the
combination therapy achieved at least a three-line improvement in visual acuity, which was
suggested to be more than with Lucentis® alone.[4] However, these were preliminary findings,
and the overall trial was not expected to achieve its primary endpoint, leading to its
discontinuation.

Q4: What was the proposed mechanism of action for Bevasiranib?

Bevasiranib is a small interfering RNA (siRNA) designed to target and degrade the messenger
RNA (mRNA) for Vascular Endothelial Growth Factor A (VEGF-A).[4][5] By silencing the gene
responsible for producing VEGF-A, Bevasiranib aimed to reduce the levels of this protein,
which is a key driver of angiogenesis and vascular permeability in wet AMD.[4][5] This
approach differs from anti-VEGF antibody therapies like Lucentis®, which bind to and
neutralize the VEGF-A protein itself.

Troubleshooting and Experimental Designh Guidance

Q1: We are designing a clinical trial for a novel siRNA therapeutic for an ocular disease. What
can be learned from the Bevasiranib experience?

A key takeaway from the Bevasiranib trials is the challenge of demonstrating efficacy for a
maintenance therapy following a potent initial treatment. The COBALT trial was designed to
show that Bevasiranib could maintain the visual acuity gains achieved with Lucentis®, but with
a less frequent dosing schedule.[4][6] This highlights the high bar for demonstrating non-
inferiority or superiority in such a trial design.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b13771529?utm_src=pdf-body
https://www.ophthalmologyweb.com/1315-News/32316-Opko-Health-Inc-Announces-Update-On-Phase-III-Clinical-Trial-Of-Bevasiranib-Company-Decided-To-Terminate-Clinical-Study/?catid=5249
https://www.biospace.com/opko-health-inc-announces-update-on-phase-iii-clinical-trial-of-bevasiranib-company-decided-to-terminate-clinical-study
https://www.benchchem.com/product/b13771529?utm_src=pdf-body
https://www.benchchem.com/product/b13771529?utm_src=pdf-body
https://www.ophthalmologyweb.com/1315-News/32316-Opko-Health-Inc-Announces-Update-On-Phase-III-Clinical-Trial-Of-Bevasiranib-Company-Decided-To-Terminate-Clinical-Study/?catid=5249
https://www.biospace.com/opko-health-inc-announces-update-on-phase-iii-clinical-trial-of-bevasiranib-company-decided-to-terminate-clinical-study
https://pmc.ncbi.nlm.nih.gov/articles/PMC3661434/
https://www.benchchem.com/product/b13771529?utm_src=pdf-body
https://www.benchchem.com/product/b13771529?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3661434/
https://pubmed.ncbi.nlm.nih.gov/23861616/
https://www.benchchem.com/product/b13771529?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3661434/
https://pubmed.ncbi.nlm.nih.gov/23861616/
https://www.benchchem.com/product/b13771529?utm_src=pdf-body
https://www.benchchem.com/product/b13771529?utm_src=pdf-body
https://www.benchchem.com/product/b13771529?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3661434/
https://clinicaltrials.gov/study/NCT00499590
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13771529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Another consideration is the potential for a delayed onset of action for siRNA therapeutics
compared to protein-based therapies. It was noted that the effects of Bevasiranib appeared to
have a lag time, which might necessitate a different trial design to appropriately capture its
therapeutic benefit.[4]

Q2: Our research focuses on VEGF signaling. How did Bevasiranib's mechanism differ from
existing anti-VEGF treatments?

Bevasiranib's mechanism was novel in that it acted "upstream™ by preventing the synthesis of
new VEGF-A protein through RNA interference.[4] This is in contrast to monoclonal antibodies
(e.g., ranibizumab, bevacizumab) that act "downstream" by binding to and neutralizing existing
VEGF-A protein. The diagram below illustrates this difference in the VEGF signaling pathway.

Data from Clinical Trials

Due to the early termination of the Phase Il trials, a complete dataset on the primary and
secondary endpoints was not made publicly available. The following tables summarize the
intended design of the pivotal COBALT trial and the qualitative outcomes reported.

Table 1: Overview of the Bevasiranib Phase 11l COBALT Trial Design
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Parameter Description
A Phase 3, Randomized, Double-masked,
Parallel-assignment Study of Intravitreal
Bevasiranib Sodium, Administered Every 8 or 12
Official Tile Weeks as Maintenance Therapy Following

Three Injections of Lucentis® Compared With
Lucentis® Monotherapy Every 4 Weeks in
Patients With Exudative Age-Related Macular
Degeneration (AMD)[6]

ClinicalTrials.gov ID

NCT00499590[6]

Phase

Phase 3[6]

Study Design

Randomized, Double-masked, Parallel-

assignment[6]

Number of Patients

338 enrolled[6]

Primary Endpoint

To compare the safety and effectiveness of
Bevasiranib (every 8 or 12 weeks) after
Lucentis® pre-treatment with Lucentis® alone

(every 4 weeks).[6]

1. Lucentis® monotherapy every 4 weeks. 2.

Three initial Lucentis® injections followed by

Treatment Arms Bevasiranib (2.5mg) every 8 weeks.[6] 3. Three
initial Lucentis® injections followed by
Bevasiranib (2.5mg) every 12 weeks.[6]

Status Terminated[6]

Table 2: Summary of Reported Outcomes and Limitations
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Outcome

Observation

Limitation

Efficacy (Visual Acuity)

The trial was unlikely to meet
its primary endpoint of
improvement in visual acuity.
[1][2] Preliminary data showed
some activity when used with
Lucentis®.[1][2]

Lack of statistically significant
improvement in the primary
endpoint led to trial
termination. Specific
gquantitative data from the final

analysis was not published.

Safety

No systemic safety issues
were identified.[1][2] Local
ocular safety was reported as

"generally unremarkable”.[1][2]

While serious adverse events
like endophthalmitis (1.3%),
traumatic lens injury (0.7%),
and retinal detachment (0.6%)
are known risks for intravitreal
injections, specific rates for the
Bevasiranib arms were not

detailed in available reports.[4]

Dosing Frequency

The trial aimed to establish a
less frequent maintenance
dosing schedule (every 8 or 12
weeks) compared to the
standard 4-week interval for
Lucentis®.[6][7]

The failure to meet the efficacy
endpoint meant that the
potential benefit of a less
frequent dosing regimen could

not be established.

Experimental Protocols

The following is a description of the intended experimental protocol for the Phase Il COBALT

study, based on available information.

Study Title: Safety & Efficacy Study Evaluating the Combination of Bevasiranib & Lucentis
Therapy in Wet AMD (COBALT)

Objective: To assess the safety and efficacy of Bevasiranib as a maintenance therapy in

patients with wet AMD who have been initially treated with Lucentis®.

Inclusion Criteria:
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e Age 50 years or older.[6]

» Diagnosis of predominantly classic, minimally classic, or occult with no classic subfoveal
choroidal neovascularization secondary to AMD.[6]

o Best corrected visual acuity (BCVA) between 69 and 24 letters on the ETDRS chart
(equivalent to 20/40 to 20/320 Snellen).[6]

Exclusion Criteria:

o Prior treatment for AMD in the study eye with anti-VEGF agents, steroids, photodynamic
therapy, or radiation.

« Intraocular surgery in the study eye within 12 weeks of screening.

e Advanced glaucoma.

Treatment Protocol: Patients were randomized into one of three treatment arms:
« Control Arm: Intravitreal injections of Lucentis® (ranibizumab) every 4 weeks.

o Bevasiranib 8-week Arm: Three initial monthly intravitreal injections of Lucentis®, followed
by intravitreal injections of Bevasiranib (2.5mg) every 8 weeks.[6]

o Bevasiranib 12-week Arm: Three initial monthly intravitreal injections of Lucentis®, followed
by intravitreal injections of Bevasiranib (2.5mg) every 12 weeks.[6]

Study Duration: The intended follow-up period was 104 weeks.[6]

Primary Outcome Measure: The primary endpoint was the proportion of patients losing fewer
than 15 letters of visual acuity from baseline at a specified time point (e.g., 54 or 60 weeks).

Visualizations
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Caption: Mechanism of Bevasiranib vs. Anti-VEGF Antibodies.
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Caption: Bevasiranib COBALT Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bevasiranib-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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